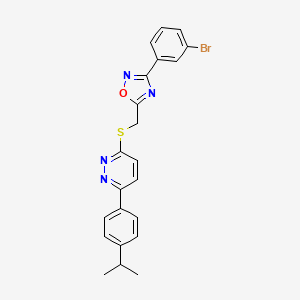
3-(3-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H19BrN4OS and its molecular weight is 467.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(3-Bromophenyl)-5-(((6-(4-isopropylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class, which has garnered interest due to its diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is C18H20BrN4O, with a molecular weight of approximately 388.28 g/mol. The presence of the oxadiazole ring contributes significantly to its biological properties. The compound's structure can be represented as follows:
Biological Activity Overview
-
Antimicrobial Activity
- Compounds containing the 1,3,4-oxadiazole moiety have demonstrated significant antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit activity against a range of bacteria and fungi. For example, studies have shown that certain oxadiazole derivatives possess antibacterial effects comparable to standard antibiotics like gentamicin .
- A specific study highlighted the effectiveness of 1,3,4-oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .
-
Anticancer Activity
- The anticancer properties of oxadiazole derivatives are notable. Research has indicated that certain compounds in this class can inhibit cancer cell proliferation, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. For instance, specific derivatives have shown IC50 values in the range of 0.12–2.78 µM against various cancer cell lines .
- Molecular docking studies suggest that these compounds interact effectively with key proteins involved in cancer progression, enhancing their therapeutic potential .
- Anti-inflammatory Effects
Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their antitubercular activity. The most active compounds were found to inhibit Mycobacterium bovis BCG effectively, demonstrating both in vitro and in vivo efficacy .
Study 2: Anticancer Mechanism
In a study by Desai et al., pyridine-based 1,3,4-oxadiazole hybrids were tested for their anticancer properties. The results indicated that these compounds exhibited strong activity against Gram-positive and Gram-negative bacteria while also showing promising anticancer effects through apoptosis induction in cancer cells .
Table 1: Biological Activities of Oxadiazole Derivatives
Propiedades
IUPAC Name |
3-(3-bromophenyl)-5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4OS/c1-14(2)15-6-8-16(9-7-15)19-10-11-21(26-25-19)29-13-20-24-22(27-28-20)17-4-3-5-18(23)12-17/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAJFNYAFIHRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














